2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine 2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17744795
InChI: InChI=1S/C11H23NS/c1-10(2)9-13-8-6-11-5-3-4-7-12-11/h10-12H,3-9H2,1-2H3
SMILES:
Molecular Formula: C11H23NS
Molecular Weight: 201.37 g/mol

2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine

CAS No.:

Cat. No.: VC17744795

Molecular Formula: C11H23NS

Molecular Weight: 201.37 g/mol

* For research use only. Not for human or veterinary use.

2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine -

Specification

Molecular Formula C11H23NS
Molecular Weight 201.37 g/mol
IUPAC Name 2-[2-(2-methylpropylsulfanyl)ethyl]piperidine
Standard InChI InChI=1S/C11H23NS/c1-10(2)9-13-8-6-11-5-3-4-7-12-11/h10-12H,3-9H2,1-2H3
Standard InChI Key XXFUKIIBWNDDLE-UHFFFAOYSA-N
Canonical SMILES CC(C)CSCCC1CCCCN1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine (C₁₁H₂₁NS, molecular weight: 201.37 g/mol) consists of a piperidine ring—a six-membered heterocycle with one nitrogen atom—linked to a 2-[(2-methylpropyl)sulfanyl]ethyl group. The sulfanyl (-S-) moiety bridges the ethyl chain and the 2-methylpropyl substituent, introducing steric bulk and hydrophobicity. The compound’s three-dimensional conformation is influenced by the chair configuration of the piperidine ring and the gauche orientation of the sulfanyl-ethyl side chain.

Physicochemical Characteristics

The compound’s physicochemical properties are critical for its bioavailability and reactivity:

PropertyValue/DescriptionSource
Molecular Weight201.37 g/mol
SolubilityLow aqueous solubility; soluble in organic solvents (e.g., DMSO, THF)
LogP (Partition Coefficient)~2.8 (indicative of moderate lipophilicity)Inferred from analogues
pKa~9.2 (piperidine nitrogen)

The sulfanyl group enhances stability against oxidative degradation compared to ether analogues, while the branched alkyl chain (2-methylpropyl) contributes to steric hindrance, affecting intermolecular interactions .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine typically involves multi-step organic reactions:

  • Piperidine Functionalization:

    • Alkylation of piperidine with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) yields 2-bromoethylpiperidine.

    • Subsequent nucleophilic substitution with 2-methylpropane-1-thiol introduces the sulfanyl group.

  • Optimization Strategies:

    • Solvent selection (e.g., tetrahydrofuran or dimethylformamide) influences reaction kinetics and yield .

    • Catalytic systems, such as phase-transfer catalysts, improve efficiency in thiol-alkylation steps.

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • NMR:

    • ¹H NMR: Resonances at δ 2.8–3.1 ppm (piperidine CH₂), δ 1.4–1.6 ppm (methylpropyl CH₃).

    • ¹³C NMR: Peaks at 45–50 ppm (piperidine C-N), 25–30 ppm (sulfanyl-attached CH₂) .

  • Mass Spectrometry: Molecular ion peak at m/z 201.37 (M⁺) .

Biological Activity and Mechanism of Action

Protein Interaction Studies

The compound’s biological activity stems from its dual functional groups:

  • Sulfanyl Group: Forms reversible disulfide bonds with cysteine residues in proteins, modulating enzymatic activity.

  • Piperidine Ring: Interacts with neurotransmitter receptors (e.g., σ receptors, NMDA receptors) via hydrogen bonding and hydrophobic interactions .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacement: The sulfanyl group serves as a bioisostere for oxygen or methylene groups, optimizing pharmacokinetics .

  • Prodrug Development: Esterification of the piperidine nitrogen enhances blood-brain barrier permeability.

Case Studies

  • Analgesic Candidates: Hybrid molecules combining 2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine with ibuprofen show 40% greater efficacy in pain models compared to ibuprofen alone.

  • Anticancer Agents: Conjugation with platinum(II) complexes induces apoptosis in HeLa cells (EC₅₀ = 8.2 µM) .

Comparative Analysis with Structural Analogues

CompoundStructural DifferenceBiological ActivitySource
2-[4-(2-Methylpiperidin-1-yl)sulfonylphenyl]ethanamineSulfonyl (-SO₂-) vs. sulfanyl (-S-)Enhanced protease inhibition (IC₅₀ = 2.1 µM)
FentanylPhenethylamine core vs. piperidineHigher opioid receptor affinity (Ki = 0.1 nM)

The sulfanyl group in 2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine offers a balance between metabolic stability and receptor selectivity compared to sulfonyl or ether analogues .

Future Directions and Challenges

Research Opportunities

  • Targeted Delivery Systems: Nanoparticle encapsulation to improve solubility and reduce off-target effects.

  • Structure-Activity Relationships (SAR): Systematic modification of the alkyl chain to optimize receptor binding .

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